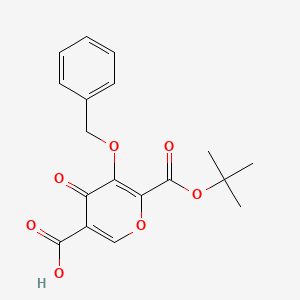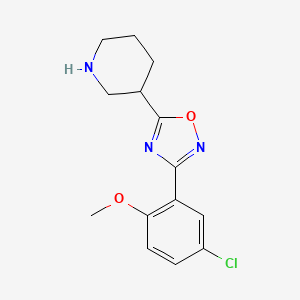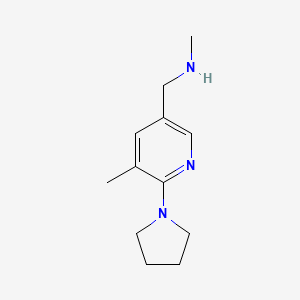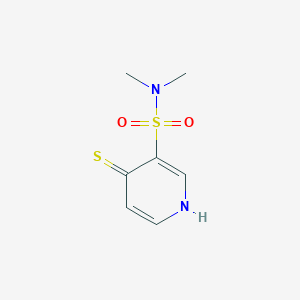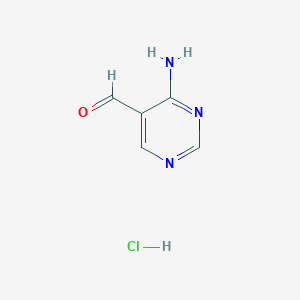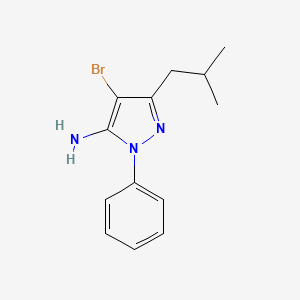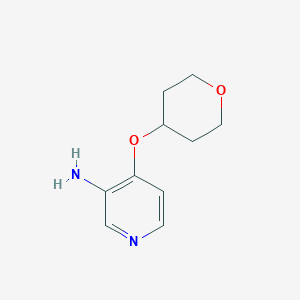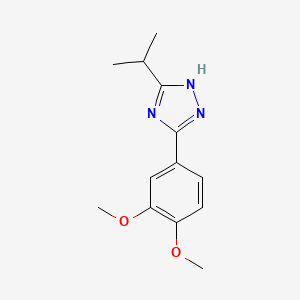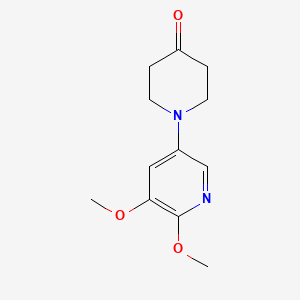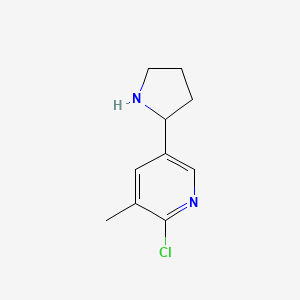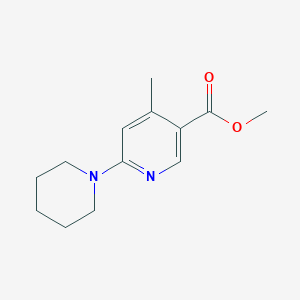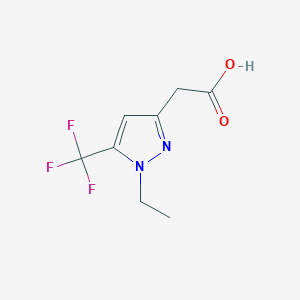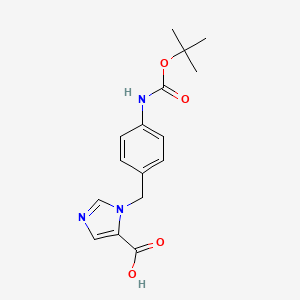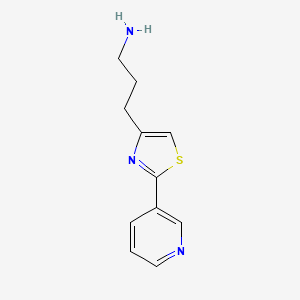
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine is a heterocyclic compound that contains both a pyridine ring and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine typically involves the reaction of pyridine derivatives with thiazole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine boronic acid and a thiazole halide . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help in scaling up the production process while maintaining the purity and quality of the final product .
化学反応の分析
Types of Reactions
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated thiazole derivatives.
科学的研究の応用
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The compound’s thiazole ring can interact with metal ions, which can be crucial for its biological activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its mechanism of action .
類似化合物との比較
Similar Compounds
- 4-(Pyridin-2-yl)thiazol-2-amine
- 4-(Pyridin-4-yl)thiazol-2-amine
- 2-(Pyridin-3-yl)thiazol-4-yl)ethan-1-amine
Uniqueness
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both pyridine and thiazole rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .
特性
分子式 |
C11H13N3S |
|---|---|
分子量 |
219.31 g/mol |
IUPAC名 |
3-(2-pyridin-3-yl-1,3-thiazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C11H13N3S/c12-5-1-4-10-8-15-11(14-10)9-3-2-6-13-7-9/h2-3,6-8H,1,4-5,12H2 |
InChIキー |
VRWVSQJRJPBAGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


